N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide
Overview
Description
N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide is an organic compound that features a benzamide core substituted with 2,4-dichlorobenzyl and 4-iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 4-iodoaniline.
Formation of Intermediate: 2,4-dichlorobenzyl chloride is reacted with 4-iodoaniline in the presence of a base such as sodium hydroxide to form the intermediate N-(2,4-dichlorobenzyl)-4-iodoaniline.
Amidation: The intermediate is then subjected to amidation using a suitable carboxylic acid derivative, such as benzoyl chloride, under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and amide functionalities.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-substituted benzamide, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of halogenated benzamides on biological systems, including their antimicrobial and anticancer properties.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and selectivity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties.
4-Iodobenzamide: Shares the benzamide core but lacks the dichlorobenzyl group.
N-(2,4-dichlorobenzyl)-indolylchalcones: Compounds with similar halogenation patterns and potential biological activities.
Uniqueness
N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide is unique due to the combination of the 2,4-dichlorobenzyl and 4-iodo substituents, which can confer distinct chemical and biological properties. This combination can enhance its reactivity in chemical synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2INO/c15-11-4-1-10(13(16)7-11)8-18-14(19)9-2-5-12(17)6-3-9/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOIYGYROTANP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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